3-Methyl-1,4-dinitropyrazole

Description

Contextualization within Heterocyclic Nitrogen Compounds

Heterocyclic nitrogen compounds form the backbone of many energetic materials. Unlike traditional explosives that rely on the oxidation of a carbon backbone, the energy release in nitrogen-rich compounds often stems from their high positive heats of formation. nih.gov The decomposition of these materials yields environmentally benign dinitrogen (N2) gas, a key advantage. nih.gov Pyrazoles, as a subset of these compounds, are noted for their aromatic stability and the ability to form stable N-nitro derivatives, which further enhances their energetic potential. researchgate.net The dinitropyrazole unit, in particular, has proven to be a successful building block for creating thermally stable and relatively insensitive energetic materials. researchgate.net

Evolution of Nitropyrazole Research

The study of nitropyrazoles has progressed significantly over the years. Early research focused on the synthesis and basic characterization of various nitrated pyrazole (B372694) isomers. researchgate.netenergetic-materials.org.cn A pivotal development was the understanding of the rearrangement of N-nitropyrazoles to the more stable C-nitropyrazoles, a key step in the synthesis of many dinitropyrazole compounds. researchgate.netacs.org Research has since expanded to include the synthesis of a wide array of derivatives, including those with amino, azido, and methyl groups, to modulate their energetic properties and sensitivity. mdpi.comrsc.orgbohrium.com The exploration of dinitropyrazole-based salts has also been a fruitful area of research, as the formation of ionic salts can lead to lower vapor pressures, reduced sensitivity to impact and friction, and enhanced thermal stabilities. mdpi.comnih.gov

Role of Substituent Effects in Dinitropyrazole Frameworks (e.g., Methyl Group at C-3)

The introduction of substituents onto the dinitropyrazole ring plays a crucial role in determining the final properties of the compound. The position and electronic nature of these substituents can significantly influence the molecule's stability, density, and energetic performance. mdpi.com

The methyl group, as seen in 3-methyl-1,4-dinitropyrazole, is a key example of this substituent effect. While the addition of a methyl group can sometimes lead to a decrease in detonation velocity and pressure compared to the unsubstituted parent compound, it can also offer significant advantages. mdpi.com For instance, the presence of methyl groups has been shown to lower the melting point of some dinitropyrazole derivatives, making them potential candidates for melt-castable explosives. mdpi.com

A study involving the reaction of 3-methyl-1,4-dinitropyrazole with ethyl 2-mercaptoacetate demonstrated a cine-substitution, where the incoming group attaches to a position adjacent to the one vacated by the leaving group. rsc.org This reactivity highlights how the methyl group can influence the regioselectivity of chemical transformations on the pyrazole ring.

Academic Research Trajectories for 3-Methyl-1,4-Dinitropyrazole and Related Isomers

Current and future research on 3-methyl-1,4-dinitropyrazole and its isomers is focused on several key areas. A primary goal is the development of new synthetic routes that are safer, more efficient, and produce higher yields. researchgate.netresearchgate.net There is a continued effort to synthesize and characterize new derivatives with tailored properties. This includes the exploration of different substituent groups and the formation of novel energetic salts. acs.orgnih.govntrem.com

Computational studies, using methods like Density Functional Theory (DFT), are increasingly being employed to predict the properties and reactivity of these compounds. osi.lvresearchgate.net These theoretical investigations provide valuable insights into structure-property relationships and can guide the rational design of new energetic materials. researchgate.net Furthermore, detailed investigations into the thermal decomposition mechanisms of dinitropyrazoles are crucial for understanding their stability and ensuring their safe handling and application. mdpi.comssau.runih.gov The study of isomeric dinitropyrazoles is also of significant interest, as different isomers can exhibit markedly different physical and energetic properties. researchgate.netnih.gov

The following table provides a summary of key properties for selected dinitropyrazole compounds, illustrating the influence of substituents and isomerism.

| Compound Name | Melting Point (°C) | Decomposition Temperature (°C) | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) | Reference |

| 3,4-Dinitropyrazole | 86-88 | 285 | 1.87 | 8.1 | 29.4 | mdpi.com |

| 3,5-Dinitropyrazole | 173-174 | 316.8 | 1.80 | >7.76 | >25.57 | mdpi.com |

| 1-Methyl-3,4-dinitropyrazole | 20-23 | 300 | 1.67 | 7.76 | 25.57 | mdpi.com |

| 1-Methyl-3,5-dinitropyrazole (B1329850) | ~60 | - | - | - | - | researchgate.net |

| 4-Amino-3,5-dinitropyrazole | - | - | 1.90 | 8.497 | 31.89 | mdpi.com |

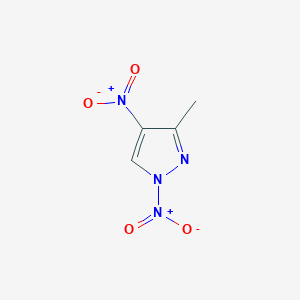

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,4-dinitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-3-4(7(9)10)2-6(5-3)8(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMOJNIVOCPMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398441 | |

| Record name | 3-methyl-1,4-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62563-09-1 | |

| Record name | 3-methyl-1,4-dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 Methyl 1,4 Dinitropyrazole

Historical and Contemporary Approaches to Nitropyrazole Synthesis

The synthesis of nitropyrazoles has evolved from classical nitration techniques to more refined methods that offer greater control over the final product. These approaches can be broadly categorized into direct nitration strategies and stepwise processes that often involve rearrangement reactions.

Direct Nitration Strategies from Pyrazole (B372694) and Methylpyrazole Precursors

Direct nitration of pyrazole and its derivatives, such as 3-methylpyrazole (B28129), is a common method for introducing nitro groups. semanticscholar.org The choice of nitrating agent and reaction conditions significantly influences the outcome, including the position and number of nitro groups introduced. For instance, the nitration of 3-methylpyrazole with acetyl nitrate (B79036) has been reported to yield the 4-nitro derivative in high yields of over 80%.

Nitration of pyrazole with a nitric acid/trifluoroacetic anhydride (B1165640) system can lead to the formation of a 3,4-dinitrated derivative in a 41% yield. semanticscholar.org Similarly, nitrating 1-methylpyrazole (B151067) under these conditions has been shown to produce the 3-nitro product in 65% yield. semanticscholar.org The use of fuming nitric acid in 80% sulfuric acid at elevated temperatures (100°C) for an extended period (18 hours) on 1-methylpyrazole results in the formation of 1-methyl-4-nitropyrazole and 1-methyl-3,4-dinitropyrazole. publish.csiro.au

A method involving ammonium (B1175870) nitrate and trifluoroacetic anhydride in trifluoroacetic acid has been utilized for the nitration of 3(5)-methyl-1H-pyrazole, yielding 3-methyl-1,4-dinitro-1H-pyrazole. researchgate.net Another approach employs a mixture of nitric acid and trifluoroacetic anhydride for the direct nitration of various five-membered heterocycles, including pyrazoles, to afford mononitro derivatives. semanticscholar.org

Table 1: Direct Nitration of Pyrazole Derivatives

| Precursor | Nitrating Agent/Conditions | Product(s) | Yield |

|---|---|---|---|

| 3-Methylpyrazole | Acetyl nitrate | 3-Methyl-4-nitropyrazole | >80% |

| Pyrazole | Nitric acid/trifluoroacetic anhydride | 3,4-Dinitropyrazole | 41% semanticscholar.org |

| 1-Methylpyrazole | Nitric acid/trifluoroacetic anhydride | 1-Methyl-3-nitropyrazole | 65% semanticscholar.org |

| 1-Methylpyrazole | Fuming HNO₃ / 80% H₂SO₄, 100°C, 18h | 1-Methyl-4-nitropyrazole & 1-Methyl-3,4-dinitropyrazole | - |

| 3(5)-Methyl-1H-pyrazole | NH₄NO₃ / (CF₃CO)₂O / CF₃COOH | 3-Methyl-1,4-dinitropyrazole | - |

Stepwise Nitration and Rearrangement Processes

Stepwise approaches to synthesizing dinitropyrazoles provide an alternative to direct dinitration, often allowing for greater isomeric purity. These methods typically involve an initial N-nitration followed by a rearrangement to a C-nitropyrazole, which can then be subjected to a second nitration step. researchgate.netresearchgate.net

The first step in this pathway is the N-nitration of a methylpyrazole derivative. This is commonly achieved using a nitrating agent such as a mixture of nitric acid and acetic anhydride. researchgate.netgoogle.com This reaction introduces a nitro group onto one of the nitrogen atoms of the pyrazole ring, forming an N-nitropyrazole intermediate. google.com For example, pyrazole can be N-nitrated using nitric acid and acetic anhydride, and this intermediate is crucial for subsequent rearrangement reactions. researchgate.net

N-nitropyrazoles can undergo thermal rearrangement to form the more stable C-nitropyrazoles. nih.govacrhem.org This process is typically carried out by heating the N-nitropyrazole in a high-boiling solvent such as anisole (B1667542) or benzonitrile (B105546) at temperatures ranging from 120-190°C. google.comnih.govacrhem.org The mechanism of this rearrangement is believed to be a publish.csiro.aumdpi.com sigmatropic shift, where the nitro group migrates from the nitrogen atom to a carbon atom on the pyrazole ring. google.comacs.org For instance, N-nitropyrazole rearranges to 3-nitropyrazole when heated in anisole. google.com The thermal rearrangement of 3-methyl-1-nitropyrazole exclusively yields 3(5)-methyl-5(3)-nitropyrazole. researchgate.net In contrast, the rearrangement of 5-methyl-1-nitropyrazole (B3065178) gives 3(5)-methyl-4-nitropyrazole in 93% yield along with a small amount of the 5(3)-nitro isomer. researchgate.net

Dinitration of 1-Methylpyrazole

The dinitration of 1-methylpyrazole can lead to the formation of 1-methyl-3,4-dinitropyrazole. publish.csiro.aupublish.csiro.au One reported method involves heating 1-methylpyrazole with a five-fold excess of fuming nitric acid in 80% sulfuric acid at 100°C for 18 hours. This reaction yields a mixture of 1-methyl-4-nitropyrazole and 1-methyl-3,4-dinitropyrazole in a 4:1 ratio. publish.csiro.au It is noteworthy that 1-methyl-3,4-dinitropyrazole can also be synthesized by the nitration of 1-methyl-3-nitropyrazole under similar conditions, suggesting that the formation of the dinitro compound from 1-methylpyrazole may proceed through a 1-methyl-3-nitropyrazole intermediate. publish.csiro.au

Table 2: Synthesis of 1-Methyl-3,4-dinitropyrazole

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 1-Methylpyrazole | Fuming HNO₃, 80% H₂SO₄ | 100°C, 18 h | 1-Methyl-3,4-dinitropyrazole (20% of product mixture) publish.csiro.au |

| 1-Methyl-3-nitropyrazole | Fuming HNO₃, 80% H₂SO₄ | 100°C, 6 h | 1-Methyl-3,4-dinitropyrazole publish.csiro.au |

Advanced Synthetic Techniques

More advanced techniques for the synthesis of nitropyrazoles focus on improving safety, efficiency, and environmental friendliness. The use of microchannel reactors for nitration reactions offers enhanced control over reaction parameters, reducing the risk of localized overheating and side reactions. google.com For instance, the synthesis of 3,4-dinitropyrazole has been successfully carried out in a microchannel reactor, starting from pyrazole and proceeding through N-nitration and thermal rearrangement, followed by a final C-nitration step. google.com This method has been reported to achieve a high yield of 87.5% and a purity of 99.8% for 3,4-dinitropyrazole. google.com

Another modern approach involves the use of solid catalysts, such as montmorillonite (B579905) K-10 impregnated with bismuth nitrate, for the nitration of 1-methylpyrazole or 1-methyl-3-nitropyrazole to produce 3,4-MDNP. mdpi.comnih.gov While effective, this method can be costly and present challenges in product separation. mdpi.comnih.gov The use of dimethyl carbonate (DMC) as a green methylating agent in the presence of a catalyst like K₂CO₃ has also been explored for the synthesis of methylated dinitropyrazoles. mdpi.comnih.gov

Continuous Flow Microfluidic Synthesis for Dinitropyrazole Intermediates

Continuous flow microfluidic reactors have emerged as a powerful technology for the synthesis of energetic materials, including the intermediates required for dinitropyrazoles. google.com This methodology offers significant advantages over traditional batch processing by providing superior control over reaction parameters, enhancing safety, and often improving yields. google.comnih.gov

A key application of this technology is in the multi-step synthesis of 3,4-dinitropyrazole from pyrazole, which involves the formation of 1-nitropyrazole (B188897) and 3-nitropyrazole as intermediates. google.com In a continuous-flow process, these transformations can be performed sequentially without the need to isolate and purify the intermediate compounds. google.com This "telescoped" approach streamlines the synthesis, reduces waste, and minimizes the handling of potentially unstable intermediates. google.comnih.gov

The process typically involves three main stages executed in connected microreactors:

N-nitration of pyrazole: Pyrazole is reacted with a nitrating agent, such as a nitric acid-acetic anhydride mixture, to form N-nitropyrazole. google.com

Thermal Rearrangement: The N-nitropyrazole intermediate undergoes thermal rearrangement to yield 3-nitropyrazole. google.commdpi.com

C-nitration: The resulting 3-nitropyrazole is then nitrated using a mixed acid system (e.g., nitric acid and sulfuric acid) to produce the final dinitropyrazole product. google.comgoogle.com

This method significantly improves upon batch processes, which often suffer from lower yields and the complexities of intermediate separation. google.com Similarly, a fully continuous-flow protocol for the synthesis of 4-nitropyrazole, another important intermediate, has been developed, achieving a high yield and purity with significant productivity. researchgate.net

| Parameter | Continuous-Flow Microfluidic Process | State-of-the-Art Batch Process |

|---|---|---|

| Overall Yield | Up to 85% google.com | 40-50% google.com |

| Intermediate Isolation | Not required between steps google.com | Required for all or some steps google.com |

| Process Control | High control over temperature and residence time google.comgoogle.com | Difficult to control, risk of local overheating google.com |

| Safety | Enhanced safety due to small reaction volumes and superior heat transfer google.comgoogle.com | Potential hazards from local overheating and handling of intermediates google.com |

Catalytic Nitration Methods

Traditional nitration of pyrazoles often relies on harsh and corrosive nitrating mixtures, such as fuming nitric acid and fuming sulfuric acid. google.comrsc.org While effective, these reagents pose significant handling and environmental challenges. Consequently, research has explored the use of catalysts to facilitate nitration under milder conditions.

One promising approach involves the use of solid acid catalysts. For instance, montmorillonite K-10 clay impregnated with bismuth nitrate has been successfully used for the nitration of various azoles, suggesting a potential pathway for cleaner nitration processes in pharmaceutical and energetic material synthesis. researchgate.net Other systems have employed acetyl nitrate or a combination of ammonium nitrate and trifluoroacetic anhydride for nitration. rsc.orgresearchgate.net The reaction of 3-methylpyrazole with ammonium nitrate and trifluoroacetic anhydride in trifluoroacetic acid, for example, is a documented method for producing 3-methyl-1,4-dinitropyrazole. researchgate.net

The choice of nitrating agent and catalyst system can significantly influence the regioselectivity of the reaction, determining which position on the pyrazole ring is nitrated. For example, nitrating 3-methyl-1,5-diphenylpyrazole with acetyl nitrate results in the 4-nitro compound, whereas using a mixed acid at 0°C yields the 5-p-nitro derivative. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of 3-methyl-1,4-dinitropyrazole and its analogs. Key variables that are typically fine-tuned include temperature, reaction time, and the molar ratio of reactants.

A specific synthesis for 3-methyl-1,4-dinitropyrazole involves the dropwise addition of trifluoroacetic acid anhydride to a cooled suspension (-18 °C) of ammonium nitrate and 3-methylpyrazole in trifluoroacetic acid. researchgate.net This low-temperature condition is critical for controlling the reaction's exothermicity and selectivity.

For the closely related synthesis of 3,4-dinitropyrazole (DNP) from 3-nitropyrazole, C-nitration conditions have been optimized to enhance yield and purity. researchgate.netresearchgate.net An improved method involves reacting 3-nitropyrazole with a nitric acid/acetic anhydride mixture. researchgate.net This optimization led to a total yield of up to 55% with a purity of 99%. researchgate.net The use of microchannel reactors also allows for precise control over reaction conditions, with parameters like flow rate and temperature being carefully managed to achieve high yields and purities. google.com For instance, reacting a sulfuric acid solution of 3-nitropyrazole with a mixed nitric-sulfuric acid at 60°C in a microreactor can produce 3,4-dinitropyrazole with a yield of 87.5% and purity of 99.8%. google.com

| Target Compound | Starting Material | Key Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-1,4-dinitropyrazole | 3-Methylpyrazole | Ammonium nitrate, trifluoroacetic anhydride, trifluoroacetic acid; Temperature: -18 °C | Not specified | researchgate.net |

| 3,4-Dinitropyrazole | 3-Nitropyrazole | Molar ratio (3-nitropyrazole/nitric acid): 1/2; Temperature: 55-60°C; Time: 1 h | 55% (total yield) | researchgate.net |

| 3,4-Dinitropyrazole | 3-Nitropyrazole | Microchannel reactor; Molar ratio (nitric acid/3-nitropyrazole): 2:1; Temperature: 60°C | 87.5% | google.com |

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1,4 Dinitropyrazole

Nucleophilic Substitution Reactions

3-Methyl-1,4-dinitropyrazole is a member of the 1,4-dinitropyrazole family, which is characterized by its susceptibility to nucleophilic attack. These reactions often proceed through complex mechanisms, leading to a variety of substituted pyrazole (B372694) derivatives. The presence of two nitro groups activates the pyrazole ring, facilitating reactions that are not typically observed in less substituted pyrazoles. Two prominent mechanistic pathways, cine-substitution and ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure), have been identified and studied for this class of compounds.

A significant pathway for the reaction of 1,4-dinitropyrazoles with nucleophiles is cine-substitution. In this type of reaction, the incoming nucleophile attacks a carbon atom that is not attached to the leaving group. For 1,4-dinitropyrazoles, the reaction typically involves a nucleophilic attack at the C-5 position of the pyrazole ring. This is followed by the elimination of the nitro group from the N-1 position, resulting in the formation of a 5-substituted 4-nitropyrazole. cdnsciencepub.com This process is a fairly general reaction for 1,4-dinitropyrazoles with a range of nucleophiles. cdnsciencepub.com

Sulfur nucleophiles, known for their high nucleophilicity, readily react with 3-methyl-1,4-dinitropyrazole. libretexts.orgyoutube.com For instance, the reaction with ethyl 2-mercaptoacetate proceeds via a cine-substitution mechanism to yield ethyl [5(3)-methyl-4-nitropyrazol-3(5)-ylthio]acetate. rsc.org This product can be further manipulated; for example, it can be oxidized to the corresponding sulfoxide (B87167) or sulphone. rsc.org These subsequent products can then be used in cyclization reactions to form fused heterocyclic systems like pyrazolo[3,4-b]-1,4-thiazin-5(4H)-one derivatives. rsc.org

| Nucleophile | Product | Reference |

|---|---|---|

| Ethyl 2-mercaptoacetate | Ethyl [5(3)-methyl-4-nitropyrazol-3(5)-ylthio]acetate | rsc.org |

Amine nucleophiles also participate in cine-substitution reactions with the 1,4-dinitropyrazole system. Studies on 1,4-dinitropyrazoles have shown that they react readily with secondary amines, such as morpholine, to yield 5-substituted pyrazoles. cdnsciencepub.com The proposed mechanism involves the initial attack of the amine at the C-5 position of the pyrazole ring. cdnsciencepub.com This type of transformation highlights the utility of the cine-substitution pathway in forming C-N bonds at the C-5 position of the pyrazole core.

Stabilized carbanions are effective nucleophiles in organic synthesis due to the delocalization of their negative charge, which increases their stability. libretexts.org They have been shown to react with 3-methyl-1,4-dinitropyrazole in cine-substitution reactions. cdnsciencepub.com For example, the anions of diethyl malonate and ethyl acetoacetate (B1235776) react to form 5-substituted 3-methyl-4-nitropyrazoles. cdnsciencepub.com Similarly, cyanide ion, a pseudohalide that can act as a carbanion equivalent, reacts with 3-methyl-1,4-dinitropyrazole to afford the 5-cyano-3-methyl-4-nitropyrazole derivative in high yield. cdnsciencepub.com

| Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Cyanide ion | 3(5)-Cyano-5(3)-methyl-4-nitropyrazole | 85% | cdnsciencepub.com |

| Anion of diethyl malonate | 5-Substituted 3-methyl-4-nitropyrazole | Not Reported | cdnsciencepub.com |

| Anion of ethyl acetoacetate | 5-Substituted 3-methyl-4-nitropyrazole | Not Reported | cdnsciencepub.com |

A key feature of the cine-substitution reactions of 1,4-dinitropyrazoles is their high regioselectivity. The nucleophilic attack consistently occurs at the C-5 position, leading to the formation of 5-substituted 4-nitropyrazoles, while the nitro group at the N-1 position acts as the leaving group. cdnsciencepub.com This regioselectivity is a critical aspect of the reaction, directing the substitution to a specific and predictable position on the pyrazole ring. youtube.comstackexchange.comlibretexts.org The mechanism is distinct from typical SNAr (Nucleophilic Aromatic Substitution) reactions where the nucleophile replaces a leaving group at the same carbon atom. nih.gov

Beyond cine-substitution, 3-methyl-1,4-dinitropyrazole can undergo nucleophilic substitution via the ANRORC mechanism. wikipedia.org This pathway is particularly relevant in reactions with certain nitrogen nucleophiles, such as arylhydrazines. researchgate.net The ANRORC mechanism involves the initial A ddition of the N ucleophile to the heterocyclic ring, followed by R ing O pening to form an intermediate, and subsequent R ing C losure to yield the final product. wikipedia.org

In the reaction of 3-methyl-1,4-dinitropyrazole with arylhydrazines, an ANRORC mechanism has been proposed. researchgate.net The reaction course and product distribution can be influenced by the substituents on the arylhydrazine. With arylhydrazines bearing electron-withdrawing groups, the reaction affords 1-Aryl-5-methyl-4-nitro-1H-pyrazoles exclusively. researchgate.net However, when phenylhydrazine (B124118) itself or derivatives with electron-donating substituents are used, a mixture of two regioisomers, 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles, is obtained. researchgate.net This suggests a complex reaction pathway where the initial nucleophilic attack and subsequent ring-opening and closure steps are sensitive to the electronic nature of the nucleophile. researchgate.netresearchgate.net

ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) Mechanisms

Derivatization Studies Through Reaction Pathways

The pyrazole nucleus, particularly when functionalized as in 3-methyl-1,4-dinitropyrazole, serves as a valuable precursor for the synthesis of fused heterocyclic systems. While direct examples starting from 3-methyl-1,4-dinitropyrazole are not extensively documented, the transformation of the dinitro-functionalized pyrazole into an amino-pyrazole derivative opens up numerous possibilities for constructing fused rings such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.

For instance, 5-aminopyrazoles are common starting materials for the synthesis of pyrazolo[3,4-b]pyridines through condensation reactions with α,β-unsaturated ketones. mdpi.combeilstein-journals.orgbeilstein-journals.org This reaction typically involves a Michael addition followed by cyclization and dehydration. Similarly, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The versatility of these reactions allows for the introduction of a wide range of substituents on the newly formed fused ring, depending on the choice of the reaction partner.

The synthesis of these fused systems often involves a multi-step sequence, starting with the reduction of a nitro group on the pyrazole ring to an amino group. This amino-functionalized pyrazole can then undergo cyclization reactions with appropriate reagents to build the second heterocyclic ring.

The nitrogen atoms of the pyrazole ring in dinitropyrazole derivatives can be functionalized to create a variety of N-substituted energetic materials. For example, 3,4- and 3,5-dinitropyrazoles have been substituted with acryl and allyl groups at the N1 nitrogen atom. researchgate.netacs.org These reactions are typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like acetonitrile. The resulting N-substituted dinitropyrazoles are often liquids at room temperature with low melting points, which makes them potential candidates for applications as energetic plasticizers or liquid explosives. researchgate.netacs.org

The introduction of different functional groups on the nitrogen atom can significantly influence the energetic properties and sensitivity of the resulting compounds. For instance, N-methacrylated 3,4- and 3,5-dinitropyrazoles have been synthesized and characterized as novel explosives with a focus on high thermal stability. aip.org These derivatization studies aim to develop new energetic materials with tailored properties, such as enhanced performance and reduced sensitivity to impact, friction, and electrostatic discharge.

Table 2: Examples of N-Substituted Energetic Derivatives of Dinitropyrazoles

| Starting Material | N-Substituent | Resulting Compound Class | Potential Application |

| 3,4-Dinitropyrazole | Acryl | N-Acryloyl-3,4-dinitropyrazole | Energetic Material |

| 3,4-Dinitropyrazole | Allyl | N-Allyl-3,4-dinitropyrazole | Liquid Explosive |

| 3,5-Dinitropyrazole | Methacryl | N-Methacryloyl-3,5-dinitropyrazole | High-Stability Explosive |

Methylation Reactions and Derivatization at Nitrogen Atoms

Methylation at the nitrogen atoms of the pyrazole ring is a common derivatization strategy. Dimethyl sulfate (B86663) is a powerful and widely used reagent for the methylation of various heterocyclic compounds, including pyrazoles. wikipedia.org The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom of the pyrazole acts as a nucleophile.

The regioselectivity of methylation in pyrazoles can be influenced by the reaction conditions and the substitution pattern of the pyrazole ring. In the case of unsymmetrically substituted pyrazoles, a mixture of N-methylated regioisomers can be formed. For instance, the reaction of a 1,3-diketone with methylhydrazine can lead to a mixture of N-methylpyrazole regioisomers. conicet.gov.arias.ac.in

In the context of 3-methyl-4-nitropyrazole, methylation would be expected to occur at one of the ring nitrogen atoms, leading to the formation of 1,3-dimethyl-4-nitropyrazole and/or 1,5-dimethyl-4-nitropyrazole. The specific outcome of the methylation of 3-methyl-1,4-dinitropyrazole would depend on the reaction conditions and the relative reactivity of the two nitrogen atoms, with the potential for displacement of the N-nitro group under certain conditions.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of chemical compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be instrumental in confirming the structural assignments of 3-methyl-1,4-dinitropyrazole. The spectrum would be expected to show distinct signals for the methyl group protons and the proton on the pyrazole (B372694) ring. The chemical shift (δ) of these protons, reported in parts per million (ppm), is influenced by the electron-withdrawing nature of the nitro groups. The integration of the signals would correspond to the number of protons in each environment (a 3:1 ratio for the methyl and ring protons, respectively). Furthermore, coupling constants (J), measured in Hertz (Hz), could provide information about the through-bond interactions between neighboring protons, although in this specific molecule, significant proton-proton coupling is not expected.

Table 4.1.1: Expected ¹H NMR Data for 3-Methyl-1,4-dinitropyrazole

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ | Data not available | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of a molecule. A ¹³C NMR spectrum of 3-methyl-1,4-dinitropyrazole would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrazole ring would be significantly affected by the attached nitro groups, typically shifting them to a lower field (higher ppm values). The carbon of the methyl group would appear at a higher field (lower ppm value). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Table 4.1.2: Expected ¹³C NMR Data for 3-Methyl-1,4-dinitropyrazole

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C₃ | Data not available |

| C₄ | Data not available |

| C₅ | Data not available |

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy are powerful tools for directly probing the nitrogen atoms within a molecule. huji.ac.il Due to the quadrupolar nature of the ¹⁴N nucleus, its signals are often broad. huji.ac.il In contrast, ¹⁵N NMR, although less sensitive due to its low natural abundance, provides sharper signals and a wide chemical shift range, making it highly informative. huji.ac.il For 3-methyl-1,4-dinitropyrazole, ¹⁵N NMR would be expected to show distinct signals for the two nitrogen atoms in the pyrazole ring and the two nitrogen atoms of the nitro groups. The chemical shifts would provide valuable insight into the electronic environment of each nitrogen atom.

Table 4.1.3: Expected ¹⁵N NMR Data for 3-Methyl-1,4-dinitropyrazole

| Nitrogen Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| N₁ (ring) | Data not available |

| N₂ (ring) | Data not available |

| N (NO₂) at C₄ | Data not available |

Vibrational Spectroscopy (IR and FT-IR) Methodologies for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 3-methyl-1,4-dinitropyrazole would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the methyl group and the pyrazole ring. Crucially, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups would be prominent, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C=N and C-N stretching vibrations of the pyrazole ring would also be observable.

Table 4.2: Expected FT-IR Vibrational Frequencies for 3-Methyl-1,4-dinitropyrazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (methyl) | Stretching | Data not available |

| C-H (ring) | Stretching | Data not available |

| NO₂ | Asymmetric Stretching | Data not available |

| NO₂ | Symmetric Stretching | Data not available |

| C=N (ring) | Stretching | Data not available |

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 3-methyl-1,4-dinitropyrazole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro groups (NO₂) and other small neutral molecules, leading to the formation of various fragment ions. High-resolution mass spectrometry (HRMS) could be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the molecular formula.

Table 4.3: Expected Mass Spectrometry Data for 3-Methyl-1,4-dinitropyrazole

| Ion | m/z | Identity |

|---|---|---|

| [M]⁺ | Data not available | Molecular Ion |

| [M - NO₂]⁺ | Data not available | Fragment Ion |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Table 4.4: Expected Crystallographic Data for 3-Methyl-1,4-dinitropyrazole

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Information Deficit for 3-Methyl-1,4-dinitropyrazole Prevents Detailed Analysis

A comprehensive literature search reveals a significant lack of available scientific data for the chemical compound 3-Methyl-1,4-dinitropyrazole . Specifically, detailed research findings and experimental data pertaining to its advanced spectroscopic and crystallographic characterization are not present in the public domain. This information deficit precludes a thorough analysis and discussion of the following critical aspects of its solid-state chemistry as requested:

Analysis of Crystal Packing and Intermolecular Interactions: There is no available crystallographic data, such as single-crystal X-ray diffraction results, which would be essential to determine the spatial arrangement of molecules in the crystal lattice. Consequently, an analysis of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions, cannot be performed.

Investigation of Polymorphism and Crystal Morphology: The absence of studies on the crystallization of 3-Methyl-1,4-dinitropyrazole means there is no information on whether this compound exhibits polymorphism—the ability to exist in multiple crystal forms. Similarly, without experimental observations or crystallographic data, its crystal morphology, which describes the external shape of its crystals, remains unknown.

Elemental Analysis for Stoichiometric Confirmation: While the theoretical elemental composition of 3-Methyl-1,4-dinitropyrazole (C₄H₄N₄O₄) can be calculated, actual experimental data from elemental analysis to confirm the stoichiometry of synthesized samples are not reported in the reviewed literature.

Due to the absence of this fundamental data for 3-Methyl-1,4-dinitropyrazole, it is not possible to generate the detailed and scientifically accurate article as outlined in the request. The available scientific literature focuses on related but structurally distinct compounds, such as 3,4-dinitropyrazole and 3,5-dinitropyrazole, and their various derivatives. However, the specific substitution pattern of a methyl group at the 3-position and nitro groups at the 1- and 4-positions of the pyrazole ring appears to be a novel or under-investigated area of research.

Lack of Specific Research on 3-Methyl-1,4-dinitropyrazole Hinders Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant scarcity of specific computational and theoretical studies focused exclusively on the chemical compound 3-Methyl-1,4-dinitropyrazole. While extensive research exists for related isomers, such as 3,4-dinitropyrazole and other substituted nitropyrazoles, the specific data required to conduct a detailed analysis as outlined for 3-Methyl-1,4-dinitropyrazole is not present in the public domain.

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), provides profound insights into the properties and behaviors of energetic materials. These studies are crucial for understanding electronic structures, stability, and responses to stimuli like shockwaves. However, the application of these methods is highly specific to the molecular structure being investigated.

Research into the computational analysis of dinitropyrazoles has largely concentrated on other isomers. For instance, first-principles molecular dynamics simulations have been employed to investigate the anisotropic shock response of 3,4-dinitropyrazole, revealing detailed initial decomposition mechanisms. nih.govacs.orgsemanticscholar.org Similarly, the eutectic behavior of mixtures containing 3,4-dinitropyrazole has been explored through both theoretical and experimental methods, providing insights into phase transitions and intermolecular interactions. researchgate.net

While general DFT methodologies are well-established for analyzing the electronic structure, conformational stability, and vibrational properties of various pyrazole derivatives, specific findings for the 3-Methyl-1,4-dinitropyrazole isomer are not available. nih.govresearchgate.net Studies have detailed the theoretical investigation of different dinitropyrazole isomers, but the focus has remained on more commonly synthesized or higher-performing variants. researchgate.net

Consequently, a scientifically accurate and detailed article adhering to the requested structure for 3-Methyl-1,4-dinitropyrazole cannot be generated at this time. The creation of such an article would necessitate extrapolating data from different, albeit related, molecules, which would be scientifically unsound and speculative. Further dedicated research focusing specifically on the quantum chemical and molecular dynamics properties of 3-Methyl-1,4-dinitropyrazole is required to provide the data needed for a comprehensive analysis.

Computational and Theoretical Studies of 3 Methyl 1,4 Dinitropyrazole

Intermolecular Interaction Analysis

Computational methods are pivotal in understanding the intermolecular forces that govern the crystal packing, density, and sensitivity of energetic materials like 3-Methyl-1,4-dinitropyrazole. These non-covalent interactions, including hydrogen bonds and van der Waals forces, dictate the supramolecular architecture and are crucial for predicting the material's properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. mdpi.com The Hirshfeld surface is generated based on the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. These distances are normalized (dₙₒᵣₘ) and mapped onto the surface, providing a color-coded representation of intermolecular contacts. nih.govmdpi.com

Table 1: Typical Intermolecular Contact Contributions in Pyrazole (B372694) Derivatives from Hirshfeld Surface Analysis

| Interatomic Contact Type | Typical Contribution to Hirshfeld Surface Area (%) | Significance in Crystal Packing |

|---|---|---|

| H···H | 40 - 50% | Represents the most abundant, though weaker, van der Waals interactions. nih.gov |

| O···H / H···O | 15 - 25% | Indicates the presence of hydrogen bonding, crucial for structural stability. nih.gov |

| N···H / H···N | 5 - 15% | Highlights hydrogen bonds involving pyrazole ring and nitro group nitrogen atoms. |

| C···H / H···C | 5 - 10% | Represents weaker C-H···π or other van der Waals interactions. |

| O···N / N···O | 3 - 8% | Points to close packing between nitro groups and other atoms. |

Note: The values presented are typical ranges for related pyrazole structures and may vary for 3-Methyl-1,4-dinitropyrazole.

Non-Covalent Interaction (NCI) analysis, often based on the Reduced Density Gradient (RDG), is a computational technique that helps in identifying and visualizing non-covalent interactions in real space. researchgate.net This method plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, allowing for the characterization of different interaction types.

The resulting 3D visualization maps various interactions:

Strong Attractive Interactions (Hydrogen Bonds): These appear as large, blue-colored low-density, low-RDG spikes.

Weak van der Waals Interactions: These are visualized as broader, green-colored regions.

Strong Repulsive Interactions (Steric Clashes): These are identified by red-colored areas.

The hydrogen bonding network is a defining feature of many pyrazole-based energetic materials, significantly influencing their thermal stability, density, and sensitivity. csic.esnih.gov In the crystal structure of nitropyrazoles, both intramolecular and intermolecular hydrogen bonds can exist. nih.gov The pyrazole ring contains both a hydrogen-bond donor (the N-H group, if present) and a hydrogen-bond acceptor (the pyridine-type nitrogen atom). csic.esnih.gov The nitro groups also provide strong hydrogen-bond acceptor sites (the oxygen atoms).

Computational studies allow for the precise characterization of these hydrogen bonds, including their lengths, angles, and energies. For dinitropyrazole derivatives, intermolecular hydrogen bonds of the N-H···O and C-H···O type are common, linking molecules into complex three-dimensional networks. researchgate.net These interactions are critical for achieving high crystal densities, a key factor for high detonation performance. The presence of a strong hydrogen-bonding network often leads to increased thermal stability and reduced sensitivity to impact and friction. scispace.com

Reaction Mechanism Modeling and Energy Surface Exploration

Theoretical modeling is essential for mapping the potential energy surfaces of chemical reactions, providing insights into reaction mechanisms, transition states, and product distributions that are often difficult to obtain experimentally.

The thermal decomposition of energetic materials is the fundamental process of energy release. Computational modeling helps to identify the initial and most likely fragmentation pathways by calculating the activation energies for various bond-breaking events. For nitropyrazole derivatives, several decomposition initiation steps are considered. mdpi.com

One common pathway is the homolytic cleavage of the C-NO₂ bond, releasing a •NO₂ radical, which is a key step in the decomposition of many nitroaromatic explosives. mdpi.com Another potential pathway is the rupture of the N-NO₂ bond at the pyrazole ring. Hydrogen transfer is also a significant initial step in some related compounds, where a hydrogen atom moves from one part of the molecule to another, triggering ring opening. mdpi.com The relative likelihood of these pathways depends on the specific molecular structure and the calculated bond dissociation energies. Computational studies indicate that for many dinitropyrazoles, the initial decomposition is triggered by the rupture of a carbon-nitrogen bond. mdpi.comnih.gov

Table 3: Potential Initial Decomposition Reactions for Dinitropyrazoles

| Reaction Pathway | Description | Typical Calculated Activation Energy Range (kJ/mol) |

|---|---|---|

| C-NO₂ Homolysis | Cleavage of the bond between the pyrazole ring and a nitro group. | 150 - 250 |

| N-NO₂ Homolysis | Cleavage of the bond between a ring nitrogen and the nitro group. | 180 - 280 |

| Hydrogen Transfer | Intramolecular H-atom transfer, often to a nitro group oxygen. | 120 - 200 |

Note: Activation energies are generalized from studies on related nitropyrazole compounds and serve as illustrative examples.

3-Methyl-1,4-dinitropyrazole is known to undergo nucleophilic substitution reactions that can proceed through complex mechanisms, including ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) and cine-substitution. researchgate.netrsc.org

Cine-Substitution: In this pathway, the nucleophile attacks a carbon atom adjacent (cine) to the one bearing the leaving group (a nitro group in this case). Reaction of 3-methyl-1,4-dinitropyrazole with certain sulfur nucleophiles, for example, results in the displacement of the nitro group at the C-4 position, with the nucleophile ending up at the C-5 position. rsc.org

ANRORC Mechanism: This mechanism is more complex and has been proposed for reactions of 3-methyl-1,4-dinitropyrazole with arylhydrazines. researchgate.net Computational modeling can elucidate the multi-step energy surface of this pathway. The proposed ANRORC mechanism involves:

Addition of the Nucleophile: The arylhydrazine attacks an electron-deficient carbon of the pyrazole ring (e.g., C-5).

Ring Opening: The pyrazole ring cleaves, forming an open-chain intermediate.

Ring Closure: The intermediate undergoes intramolecular cyclization to form a new pyrazole ring, expelling a fragment of the original ring.

This process can lead to the formation of regioisomers, where the substituents on the final pyrazole ring are arranged differently than in the starting material. For instance, reaction with phenylhydrazine (B124118) can yield a mixture of 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.net Computational studies help to rationalize the observed product ratios by comparing the activation barriers for the different possible attack and ring-closure pathways.

Table 4: Simplified Representation of the ANRORC Pathway

| Step | Description |

|---|---|

| 1. Addition | The nucleophile (Nu⁻) attacks the C-5 position of the pyrazole ring. |

| 2. Ring Opening | The N1-C5 bond of the original pyrazole ring breaks, leading to a linear intermediate. |

| 3. Conformational Change | The intermediate rearranges to a conformation suitable for cyclization. |

| 4. Ring Closure | A new ring is formed via nucleophilic attack of a nitrogen atom onto a carbon atom in the chain, leading to the final substituted pyrazole product. |

Advanced Research on Applications and Derivatives Academic Context

Design Principles for Novel Functional Materials

The design of new materials based on nitropyrazole scaffolds is a systematic process that relies on established chemical principles to predict and control the properties of the final compounds. By modifying the molecular structure, researchers can fine-tune critical performance metrics.

The stability and reactivity of nitropyrazole derivatives are intrinsically linked to their molecular architecture. The number and position of nitro groups (—NO2) on the pyrazole (B372694) ring are primary determinants of the compound's energetic properties and thermal stability. nih.gov Generally, increasing the number of nitro groups enhances the density and oxygen balance of the molecule, which can lead to improved detonation performance. nih.govmdpi.com

Key relationships observed in research include:

Nitro Group Position: The substitution position of nitro groups significantly affects molecular stability. For instance, studies on dinitropyrazole isomers have shown that variations in nitro group placement lead to different orbital interactions with the pyrazole ring. Deviations in the planarity of a C-NO2 group relative to the ring can result in lower stability. researchgate.net

N-Substitution: Functionalization at the nitrogen atom of the pyrazole ring (N-substitution) is a common strategy to modify properties. Introducing different functional groups, such as methyl, allyl, or acryl groups, can alter the melting point, sensitivity, and thermal stability. nih.govlanl.gov For example, N-substituted dinitropyrazoles have been synthesized that are liquids at room temperature and exhibit lower impact sensitivity compared to nitroglycerin. nih.gov

Research indicates that the thermal stability of nitropyrazoles can be systematically explored by calculating properties such as the heat of formation and bond dissociation energy. researchgate.netinformahealthcare.com Computational methods, like density functional theory (DFT), are frequently used to predict these properties and guide the synthesis of new derivatives. researchgate.net

Molecular engineering of nitropyrazole derivatives aims to create compounds with a desirable balance of high detonation performance and low sensitivity. This is often referred to as addressing the "energy-safety contradiction". nih.govresearchgate.net

Strategies for engineering molecular architectures include:

Introduction of Functional Groups: Specific groups are introduced to the pyrazole backbone to enhance performance. For instance, incorporating trinitromethyl groups can increase oxygen content and energetic properties. mdpi.com Similarly, linking nitropyrazoles to other nitrogen-rich heterocycles like tetrazoles or triazines can produce materials with high nitrogen content, excellent thermal stability, and low sensitivity. nih.gov

Salt Formation: Creating energetic salts is another effective strategy. This involves pairing a nitropyrazole-based anion or cation with a suitable counter-ion. This approach can lead to compounds with high densities, favorable heats of formation, and good detonation properties. rsc.orgmdpi.com For example, energetic salts based on the 3,4,5-trinitropyrazolate anion have shown excellent detonation velocities and insensitivity. informahealthcare.com

Controlling Crystal Density: Higher crystal density is a key objective as it is directly related to detonation velocity and pressure. Molecular modifications that promote efficient crystal packing, such as creating planar molecules that can engage in π-π stacking, are employed to increase density. informahealthcare.com

The following table summarizes the effects of different structural modifications on the performance characteristics of nitropyrazole derivatives.

| Structural Modification | Target Characteristic | Effect |

| Increasing number of nitro groups | Detonation Performance | Increases density and oxygen balance, leading to higher detonation velocity and pressure. nih.govmdpi.com |

| N-substitution (e.g., alkyl groups) | Sensitivity & Physical State | Can lower melting points and reduce sensitivity to impact and friction. nih.gov |

| Linking to other heterocycles | Thermal Stability & N Content | Creates molecules with high nitrogen content, often leading to high thermal stability and insensitivity. nih.gov |

| Formation of energetic salts | Density & Performance | Often results in high crystal densities and a good balance of energy and stability. rsc.org |

Formation and Characterization of Energetic Cocrystals and Salts

Beyond modifying a single molecule, another advanced strategy involves combining two or more different molecules in a single crystal lattice to form cocrystals or salts. This approach, known as crystal engineering, can produce new materials with properties superior to the individual components. acs.org

Energetic cocrystals are crystalline solids composed of at least two different components, where at least one is an energetic material, held together by non-covalent interactions. nih.govresearchgate.net The goal of forming energetic cocrystals is often to reduce the sensitivity of a powerful but sensitive explosive while retaining high performance. nih.govacs.org

Common synthesis methods for energetic cocrystals include:

Solution-Based Methods:

Slow Evaporation: The most common technique involves dissolving stoichiometric amounts of the coformers in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of cocrystal structures. rsc.org

Cooling Crystallization: A saturated solution containing the coformers is slowly cooled, causing the cocrystal to precipitate out of the solution. researchgate.net

Solid-State Methods:

Grinding: The components are mixed and ground together, either manually with a mortar and pestle or mechanically in a ball mill. This can be done dry or with the addition of a minimal amount of solvent (liquid-assisted grinding). nih.gov

Other Methods:

Melt Crystallization: The components are melted together and then cooled, allowing the cocrystal to form from the melt. This method is suitable for compounds where the melting point is significantly lower than the decomposition temperature. nih.gov

Vacuum Freeze-Drying: This novel method involves freezing a solution of the coformers and then subliming the solvent under vacuum, which can produce nano-sized cocrystals. rsc.org

Once synthesized, the resulting materials must be thoroughly characterized to confirm that a cocrystal has formed, rather than a simple physical mixture. The primary technique for structural analysis is Single-Crystal X-ray Diffraction (SC-XRD) , which provides definitive proof of the cocrystal structure by detailing the precise arrangement of molecules in the crystal lattice. nih.gov Other essential characterization techniques include Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC). researchgate.net

The formation and stability of cocrystals are governed by a network of intermolecular interactions between the constituent molecules. rsc.org Understanding these interactions is critical for designing and predicting new cocrystal systems.

Key intermolecular interactions in energetic cocrystals include:

Hydrogen Bonding: This is one of the most important and directional interactions used in crystal engineering. In nitropyrazole-based cocrystals, hydrogen bonds often form between the N-H of the pyrazole ring and nitro groups (O-H···N or N-H···O) or other nitrogen atoms on the coformer. nih.govresearchgate.net

π-π Stacking: The aromatic pyrazole rings can stack on top of each other or with other aromatic coformers (like TNT), creating stabilizing π-π interactions. These interactions are crucial for achieving high crystal densities. rsc.org

Halogen Bonding: In some systems, halogen atoms can act as electrophilic species and interact with nucleophiles like nitro groups, providing another tool for directing crystal assembly. acs.org

The following table shows a breakdown of intermolecular contacts from a Hirshfeld surface analysis for a representative pyrazole-tetrazole derivative, illustrating the contributions of various interactions to crystal stability.

| Contact Type | Contribution (%) | Description |

| N···H / H···N | 31.5% | Primarily represents hydrogen bonding interactions. nih.gov |

| N···O / O···N | 18.4% | Interactions between nitro groups and nitrogen atoms of the rings. nih.gov |

| O···H / H···O | 13.4% | Additional hydrogen bonding involving nitro-group oxygen. nih.gov |

| N···N | 10.9% | Contacts between nitrogen atoms of adjacent rings. nih.gov |

A eutectic system is a mixture of two or more components that melt and freeze at a single, constant temperature that is lower than the melting points of the individual components. youtube.com The study of eutectic mixtures of energetic materials is important for the development of melt-cast explosives, where a low melting point is a critical requirement. researchgate.net

Research into eutectic systems involving methyl dinitropyrazoles, such as the one formed between 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP), has been conducted using both theoretical and experimental methods. researchgate.net

Experimental Analysis: The primary experimental technique for studying eutectic systems is Differential Scanning Calorimetry (DSC) . By analyzing mixtures of varying compositions, a phase diagram can be constructed. researchgate.net The phase diagram plots the melting temperature against the composition of the mixture, revealing the eutectic point—the specific composition and temperature at which the mixture behaves like a pure substance upon melting. youtube.comcarleton.edunist.gov

Theoretical Prediction: Molecular Dynamics (MD) simulations are a valuable and cost-effective tool for predicting the melting points and eutectic behavior of mixtures. researchgate.net By simulating the system at different temperatures, researchers can observe changes in properties, such as a sharp inflection point in the specific volume, which corresponds to the melting transition. These predictions often show good agreement with experimental DSC results. researchgate.net

A binary phase diagram illustrates the melting behavior of the mixture. materialsproject.orgyoutube.com For a simple eutectic system like DNP and MTNP, the diagram shows two liquidus curves descending from the melting points of the pure components and intersecting at the eutectic point. researchgate.net Below this temperature, the system exists as a solid mixture of the two components.

The study of such systems is valuable because the resulting eutectic mixture can combine the desirable properties of its components. For example, a eutectic of DNP (low sensitivity) and MTNP (good detonation performance) could yield a melt-castable explosive with a favorable balance of safety and power. researchgate.net

Development of Intermediate Compounds for Complex Chemical Synthesis

3-Methyl-1,4-dinitropyrazole and its isomers serve as crucial building blocks in the synthesis of more complex, high-performance energetic materials. Their reactive sites allow for the introduction of various functional groups, enabling the fine-tuning of properties such as thermal stability, density, and sensitivity.

A key intermediate derived from dinitropyrazoles is 4-chloro-3,5-dinitropyrazole. This compound is synthesized through the chlorination and subsequent nitration of pyrazole. Its chlorine atom is susceptible to nucleophilic substitution, making it a versatile precursor for a range of energetic derivatives. For instance, it can be converted to 3,5-dinitro-4-methylaminopyrazole monohydrate by reacting it with an aqueous solution of methylamine. This intermediate can then undergo further reactions, such as nitration of the methylamino group to produce 3,5-dinitro-4-methylnitraminopyrazole, a compound investigated as a potential replacement for TNT. nih.govmdpi.com

Another synthetic route involves the direct functionalization of the dinitropyrazole ring. For example, 3,4- and 3,5-dinitropyrazoles can be acylated or allylated under basic conditions. acs.orgresearchgate.netnih.gov These reactions, using reagents like acryloyl chloride or allyl bromide, lead to the formation of N-substituted dinitropyrazoles with modified physical properties, such as lower melting points. acs.orgresearchgate.netnih.gov These derivatives are explored for applications as liquid explosives or energetic plasticizers. researchgate.netnih.gov

Furthermore, dinitropyrazoles can be used to construct more complex heterocyclic systems. For instance, they can serve as precursors to dinitropyrazolo[4,3-c]pyrazoles, which are of interest for their high density and performance. chemistry-chemists.com The synthesis of these bicyclic compounds often involves multiple steps, including nitration and cyclization reactions, where the dinitropyrazole core is a key intermediate.

Comparative Academic Studies of Dinitropyrazole Isomers

Academic research has extensively compared the various isomers of dinitropyrazole to understand how the position of the nitro groups influences their physicochemical properties. The most commonly studied isomers are 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP).

Studies have shown that 3,4-DNP generally exhibits a lower melting point and a higher decomposition temperature compared to 3,5-DNP. mdpi.com For instance, 3,4-DNP has a melting point of around 71-88°C and a decomposition temperature of approximately 285°C, making it a candidate for melt-castable explosives. nih.govmdpi.commdpi.comnih.govdntb.gov.ua In contrast, 3,5-DNP has a higher melting point of about 173-174°C. mdpi.com

The energetic performance of these isomers also differs. 3,4-DNP is reported to have a higher density and detonation velocity than TNT. mdpi.com The introduction of a methyl group on the nitrogen atom of the pyrazole ring leads to 1-methyl-3,4-dinitropyrazole (3,4-MDNP) and 1-methyl-3,5-dinitropyrazole (B1329850) (3,5-MDNP). N-methylation significantly lowers the melting point of 3,4-DNP, while 3,5-MDNP has a melting point around 60°C. nih.govmdpi.com

Thermal stability is another critical point of comparison. Trimerization of 4-amino-3,5-dinitropyrazole to form a novel derivative has been shown to significantly improve thermal stability, although it results in a less concentrated heat-release process. mdpi.comnih.gov The initial decomposition mechanism also varies between isomers and their derivatives, with some initiated by hydrogen transfer and others by the rupture of carbon-nitrogen bonds. mdpi.comnih.gov

The sensitivity of dinitropyrazole isomers to impact and friction has also been a subject of investigation. Generally, these compounds are found to be relatively insensitive. nih.govdntb.gov.ua The formation of salts from 3,4-DNP and 3,5-DNP can further reduce their sensitivity. mdpi.comnih.govdntb.gov.ua

Below is an interactive data table summarizing the properties of some dinitropyrazole isomers based on available research.

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Density (g/cm³) | Detonation Velocity (m/s) |

| 3,4-Dinitropyrazole (3,4-DNP) | 71-88 | 285 | 1.79-1.87 | 8100-8426 |

| 3,5-Dinitropyrazole (3,5-DNP) | 173-174 | 296-316.8 | 1.80 | 7760 |

| 1-Methyl-3,4-dinitropyrazole (3,4-MDNP) | 20-23 | 300 | - | - |

| 1-Methyl-3,5-dinitropyrazole (3,5-MDNP) | ~60 | - | - | - |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | - | 178 | 1.90 | - |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-1,4-dinitropyrazole, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves nitration of pyrazole precursors. For example, Li et al. (2013) reported a method using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize decomposition . Adjusting stoichiometric ratios (e.g., nitric acid to precursor) and reaction time (12–24 hours) can enhance yields. Post-synthesis purification via recrystallization in ethanol/water (1:3 v/v) improves purity. Monitoring intermediates with thin-layer chromatography (TLC) ensures reaction progress .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of 3-Methyl-1,4-dinitropyrazole?

- Methodological Answer :

- FT-IR : Identify nitro (N–O) stretches at 1530–1560 cm⁻¹ and 1340–1380 cm⁻¹, and pyrazole ring vibrations at 1600–1650 cm⁻¹ .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at δ 2.5–3.0 ppm in ¹H NMR) and absence of impurities like unreacted intermediates .

- DSC/TGA : Assess thermal stability; decomposition onset temperatures >200°C indicate high purity .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and stability of 3-Methyl-1,4-dinitropyrazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) can optimize molecular geometries and predict electrostatic potential surfaces. For example, studies on palladium complexes with pyrazole ligands have shown correlations between calculated HOMO-LUMO gaps and experimental stability . Use software like Gaussian or ORCA to model nitro group electron-withdrawing effects on pyrazole ring aromaticity .

Q. What methodologies are recommended for analyzing the thermal decomposition kinetics of nitro-pyrazole compounds under non-isothermal conditions?

- Methodological Answer : Apply the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) isoconversional methods to DSC data. For instance, Tian and Li (2013) reported activation energies (Eₐ) of ~150 kJ/mol for 3,4-dinitropyrazole using these models . Ensure heating rates (5–20°C/min) are optimized to avoid overlapping decomposition events .

Q. How should researchers resolve contradictions in reported kinetic data for nitro-pyrazole derivatives obtained from different experimental setups?

- Methodological Answer : Cross-validate data using complementary techniques. For example, if Arrhenius parameters from NMR kinetics (e.g., dimerization rates in acetonitrile at 24.6–44.9°C ) conflict with DSC-derived Eₐ values, conduct controlled solvent-free TGA experiments to isolate solvent effects. Statistical tools like Bland-Altman plots can quantify systematic biases .

Q. What strategies can be employed to design bioactivity studies for 3-Methyl-1,4-dinitropyrazole, considering its structural analogs in pharmacological research?

- Methodological Answer : Leverage structure-activity relationship (SAR) studies from triazole and pyrazole derivatives. For example, Jean-Claude et al. (2001) demonstrated that 3-methyltriazenes inhibit kinase activity via alkylation of active-site residues . Use in vitro assays (e.g., enzyme inhibition or cell viability tests) with controlled nitro-reductive environments to mimic physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.